molecular formula C18H23N3O3 B7077388 (3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone

(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B7077388
M. Wt: 329.4 g/mol
InChI Key: KGMGAAHVRJENQY-UHFFFAOYSA-N
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Description

(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with dimethyl groups and a piperazine ring attached to an ethoxypyridine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of dimethyl groups at the 3 and 5 positions. The piperazine ring is then synthesized and attached to the ethoxypyridine moiety. The final step involves the formation of the methanone linkage between the furan and piperazine rings. Common reagents used in these reactions include dimethyl sulfate, ethyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methanone group can be reduced to form alcohol derivatives.

    Substitution: The ethoxypyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone stands out due to its unique combination of a furan ring, piperazine ring, and ethoxypyridine moiety. This structural diversity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,5-dimethylfuran-2-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-4-23-16-7-5-6-15(19-16)20-8-10-21(11-9-20)18(22)17-13(2)12-14(3)24-17/h5-7,12H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMGAAHVRJENQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=C(O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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